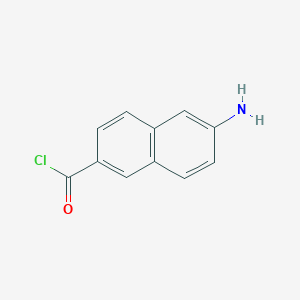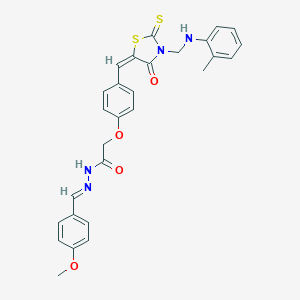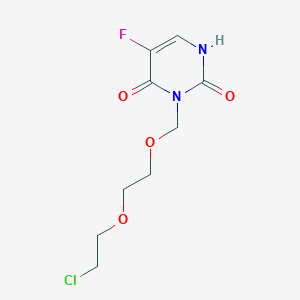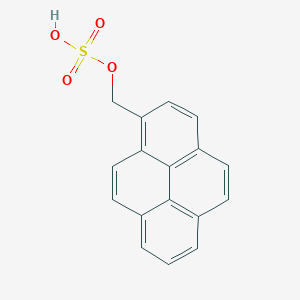
1-Sulfooxymethylpyrene
Descripción general
Descripción
1-Sulfooxymethylpyrene belongs to the class of organic compounds known as pyrenes . Pyrenes are compounds containing a pyrene moiety, which consists of four fused benzene rings, resulting in a flat aromatic system . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Synthesis Analysis
1-Methylpyrene (1-MP) is a common environmental pollutant and animal carcinogen. After sequential activation by cytochromes P450 and sulfotransferases, it induced gene mutations and micronuclei in mammalian cells . The genotoxicity of 1-MP depends on the sequential two-step metabolic activation, i.e., hydroxylation of the methyl group by various cytochrome P450 (CYP) enzymes leading to the production of 1-hydroxymethylpyrene (1-HMP), followed by sulfo-conjugation on the hydroxyl group as catalyzed by sulfotransferase (SULT) enzymes, which gives rise to the generation of 1-sulfoxymethylpyrene (1-SMP), a highly electrophilic, direct-acting mutagen and carcinogen .Molecular Structure Analysis
The molecular formula of 1-Sulfooxymethylpyrene is C17H12O4S . It has an average mass of 312.340 Da and a monoisotopic mass of 312.045624 Da .Aplicaciones Científicas De Investigación
Metabolic Pathways and Detoxification
1-Sulfooxymethylpyrene, a metabolite derived from environmental carcinogens like 1-methylpyrene, is a subject of interest in understanding the detoxification pathways of harmful substances. Bendadani et al. (2016) studied the metabolism and excretion of 1-hydroxymethylpyrene (1-HMP), a precursor to 1-sulfooxymethylpyrene. Their research revealed the various metabolites formed during the detoxification process and their proportions in fecal and urinary excretion in rats. The study provides valuable insights into the detoxification and the potential genotoxicity of substances related to 1-sulfooxymethylpyrene, contributing to our understanding of carcinogenic risk and detoxification mechanisms in living organisms Bendadani et al., 2016.
Geothermal Tracing
Polyaromatic sulfonates, including compounds like 1-sulfooxymethylpyrene, have applications in geothermal reservoir tracing. Rose et al. (2001) tested five polyaromatic sulfonate compounds for their suitability as geothermal tracers. Their stability under high-temperature conditions and detectability at low concentrations make them valuable tools for mapping and understanding geothermal reservoirs. The successful application of these tracers in various field studies underscores their importance in sustainable energy exploration and management Rose et al., 2001.
Polymer Applications
1-Sulfooxymethylpyrene-related compounds have implications in polymer science, especially in creating functional polymers. Emerson & Ifalade (2005) discussed the synthesis of polymers with functional groups like sulfonylhydrazine and thiol by using macroporous poly(styrene-co-divinylbenzene). The method they described provides a foundation for synthesizing a range of functional polymers, potentially opening doors for various industrial and research applications Emerson & Ifalade, 2005.
Electronic and Optical Applications
Compounds related to 1-sulfooxymethylpyrene have been explored for their electronic and optical properties. Xie et al. (2011) synthesized and studied the poly (pyrene-1-sulfonic acid sodium salt) film, demonstrating its potential as a blue-light-emitting material. The film's semiconducting properties and structural stability suggest its suitability for applications in light-emitting diodes and possibly other electronic devices Xie et al., 2011.
Propiedades
IUPAC Name |
pyren-1-ylmethyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4S/c18-22(19,20)21-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHJDOIFMGNIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102207-43-2 (sodium) | |
| Record name | 1-Sulfooxymethylpyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130965730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00156819 | |
| Record name | 1-Sulfooxymethylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Sulfooxymethylpyrene | |
CAS RN |
130965-73-0 | |
| Record name | 1-Sulfooxymethylpyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130965730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Sulfooxymethylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-SULFOOXYMETHYLPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYC2177X5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





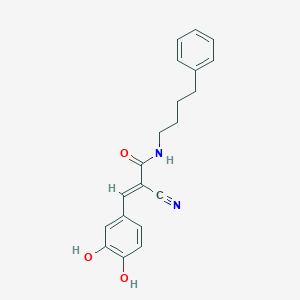

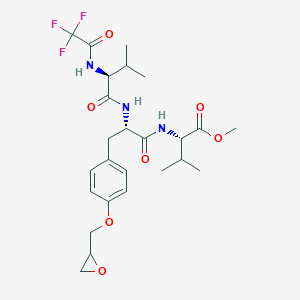
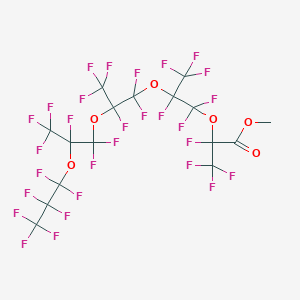
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
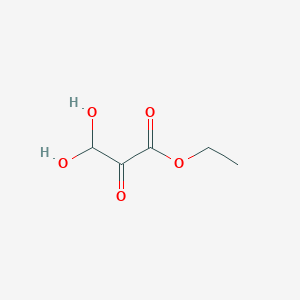
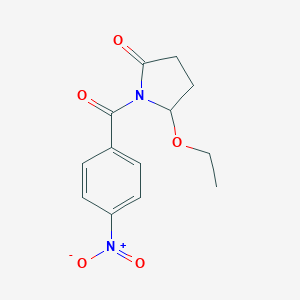
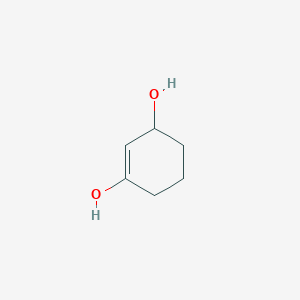
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)
